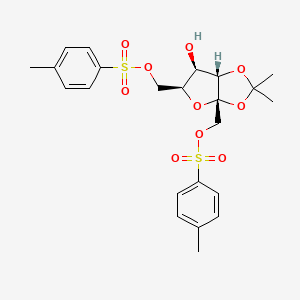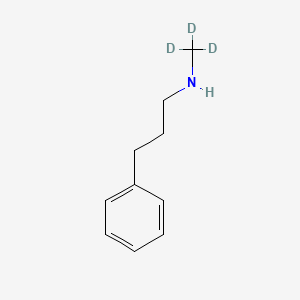
(S)-Modafinil-d10 Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Modafinil-d10 Carboxylate is a deuterated derivative of (S)-Modafinil, a compound known for its wakefulness-promoting properties The addition of deuterium atoms enhances the stability and metabolic profile of the compound, making it a valuable subject for scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Modafinil-d10 Carboxylate typically involves the introduction of deuterium atoms into the (S)-Modafinil molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Catalytic Hydrogenation: Employing deuterium gas in the presence of a catalyst to achieve selective deuteration.
Industrial Production Methods: Industrial production of this compound often involves large-scale deuterium exchange reactions. The process is optimized to ensure high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: (S)-Modafinil-d10 Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce various deuterated analogs.
Scientific Research Applications
(S)-Modafinil-d10 Carboxylate has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for studying metabolic pathways and reaction mechanisms.
Biology: Employed in research on cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating sleep disorders and cognitive impairments.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (S)-Modafinil-d10 Carboxylate involves its interaction with various molecular targets, including:
Dopamine Transporter: Inhibits the reuptake of dopamine, leading to increased dopamine levels in the brain.
Histamine Receptors: Modulates histamine release, contributing to its wakefulness-promoting effects.
Orexin System: Influences the orexinergic system, which plays a role in regulating sleep-wake cycles.
Comparison with Similar Compounds
(S)-Modafinil: The non-deuterated parent compound with similar pharmacological properties.
Armodafinil: Another enantiomer of modafinil with a slightly different pharmacokinetic profile.
Adrafinil: A prodrug of modafinil that is metabolized into modafinil in the body.
Uniqueness: (S)-Modafinil-d10 Carboxylate is unique due to its enhanced stability and metabolic profile, which can lead to improved efficacy and reduced side effects compared to its non-deuterated counterparts. The presence of deuterium atoms also makes it a valuable tool in scientific research, particularly in studies involving isotope labeling and metabolic tracing.
Properties
CAS No. |
1329509-51-4 |
|---|---|
Molecular Formula |
C15H14O3S |
Molecular Weight |
284.395 |
IUPAC Name |
2-[(S)-bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetic acid |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m0/s1/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
QARQPIWTMBRJFX-RHQRRTOZSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
Synonyms |
2-[(S)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; _x000B_(S)-(-)-Modafinil Acid-d10; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


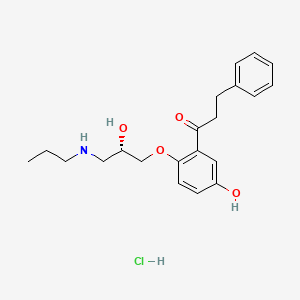


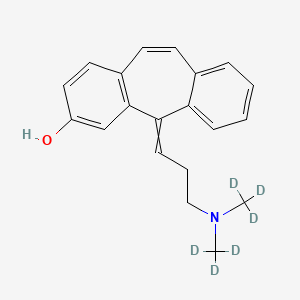
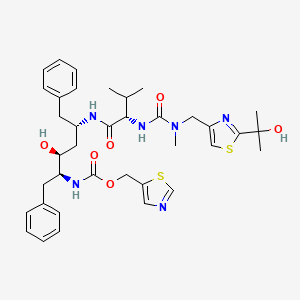
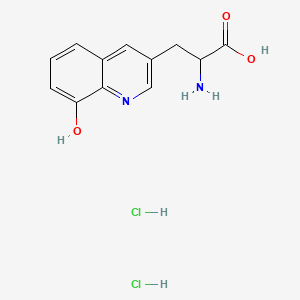
![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)
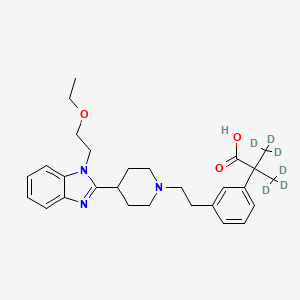

![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)
![5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B565378.png)
